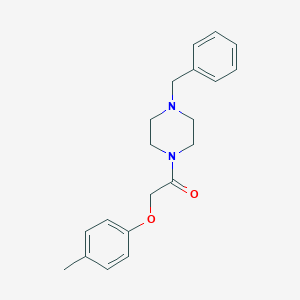
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate, also known as INH-NH-Bz, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of isoniazid, a first-line anti-tuberculosis drug. INH-NH-Bz has been found to exhibit potent anti-tubercular activity and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the fatty acid biosynthesis pathway.
Biochemical and Physiological Effects:
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and it has a long half-life. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have good bioavailability and can penetrate the blood-brain barrier. In addition, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has several advantages for lab experiments. It has a well-defined chemical structure and can be easily synthesized in large quantities. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate also exhibits good solubility in water and organic solvents, which makes it suitable for in vitro and in vivo studies. However, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate.
Direcciones Futuras
There are several future directions for the research on 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate. One direction is to investigate the potential of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate as a lead compound for the development of new anti-tuberculosis drugs. Another direction is to explore the anti-cancer and anti-inflammatory properties of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and its potential use in the treatment of other diseases. Further studies are also needed to determine the optimal dosage and administration route of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and to evaluate its toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate involves the condensation of isoniazid and 4-(carbohydrazono)phenyl benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have a synergistic effect with other anti-tuberculosis drugs, such as rifampicin and ethambutol. In addition to its anti-tubercular activity, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Propiedades
Fórmula molecular |
C20H15N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-10-12-21-13-11-16)23-22-14-15-6-8-18(9-7-15)26-20(25)17-4-2-1-3-5-17/h1-14H,(H,23,24)/b22-14+ |
Clave InChI |
XESXXGNCJARCOG-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



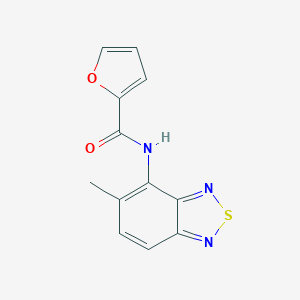
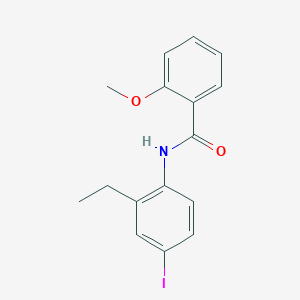

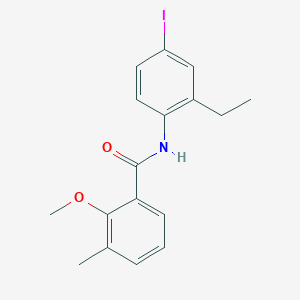

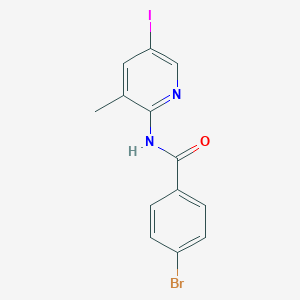
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
